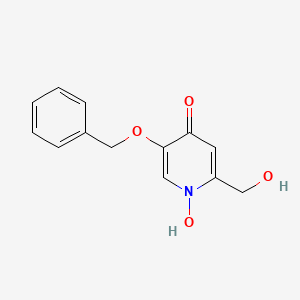

![molecular formula C25H23NO4 B2895129 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid CAS No. 1698118-33-0](/img/structure/B2895129.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

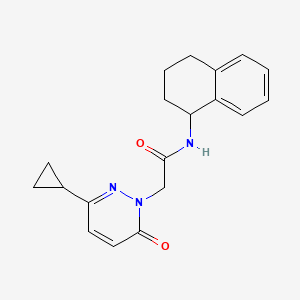

“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid” is a compound with the molecular weight of 353.42 . It is also known as “®-2- ( ( ( (9H-Fluoren-9-yl)methoxy)carbonyl) (methyl)amino)pentanoic acid” and has the Inchi Code "1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C21H23NO4 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in dimethylformamide .

Wissenschaftliche Forschungsanwendungen

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the compound , are utilized as surfactants for carbon nanotubes (CNTs). These surfactants are further modified into enzymatically activated CNT surfactants, enabling the creation of homogeneous aqueous nanotube dispersions under both constant and physiological conditions. The interaction between these surfactants and CNTs is modeled using quantum mechanical computations, highlighting a novel approach for CNT dispersion which is crucial for various nanotechnology applications (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

The compound also plays a role in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have been efficiently synthesized and incorporated into solid-phase synthesis. This process led to the creation of oligomers varying in length, demonstrating the compound's utility in the field of complex oligomer synthesis (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

In peptide synthesis, derivatives of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) protected Nα-(2-hydroxy-4-methoxybenzyl)amino acids have shown to be valuable intermediates. These derivatives facilitate the preparation of peptides with reversibly protected peptide bonds, aiding in the synthesis of difficult sequences by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Solid Phase Synthesis Linkers

The compound's derivatives have been reported as new linkers for solid-phase synthesis. These linkers show higher acid stability compared to standard options, like trityl resins, and allow for the high-yield and excellent purity release of immobilized carboxylic acids and amines after further modifications (Bleicher et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . The specific targets of this compound may depend on the context of its use, particularly in the synthesis of specific peptides.

Mode of Action

The mode of action of this compound is likely related to its role in peptide synthesis. The Fmoc group is a protective group used in solid-phase peptide synthesis. It is removed under mildly basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain . The specific interactions of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid” with its targets would depend on the specific peptide being synthesized.

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis. In this context, it would be involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects would be the creation of a specific peptide with a defined sequence of amino acids.

Result of Action

The result of the action of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid” would be the formation of a peptide bond in the context of peptide synthesis . This would lead to the creation of a peptide with a specific sequence of amino acids.

Action Environment

The action of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid” is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-2-25(23(27)28,17-10-4-3-5-11-17)26-24(29)30-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22H,2,16H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBCXMZGTLZLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2895046.png)

![3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2895049.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)